molecular formula C25H22FNO4 B7090451 methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate

Cat. No.: B7090451
M. Wt: 419.4 g/mol
InChI Key: LYTZALQGNCGDSJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a fluorophenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction with a suitable fluorophenyl derivative, such as 4-fluorobenzyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorophenyl group.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains.

    Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific proteins or enzymes.

    Biological Studies: It is used in the study of protein-ligand interactions and enzyme kinetics.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific chemical properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    Methyl (2S)-2-(benzyloxycarbonylamino)-3-(4-fluorophenyl)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate lies in the Fmoc protecting group, which offers advantages such as ease of removal under mild conditions and compatibility with a wide range of reaction conditions. This makes it particularly valuable in peptide synthesis compared to other protecting groups like Boc and Cbz.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-30-24(28)23(14-16-10-12-17(26)13-11-16)27-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,27,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTZALQGNCGDSJ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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